(4-Bromoisothiazol-3-yl)methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

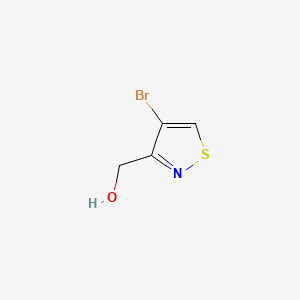

(4-Bromoisothiazol-3-yl)methanol is a heterocyclic compound with the molecular formula C₄H₄BrNOS and a molecular weight of 194.05 g/mol . This compound features a bromine atom attached to an isothiazole ring, which is further connected to a methanol group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

准备方法

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-bromo-3-isothiazole with formaldehyde under acidic conditions to yield (4-Bromoisothiazol-3-yl)methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities that specialize in heterocyclic compounds. The production process involves stringent quality control measures to ensure high purity and consistency.

化学反应分析

Types of Reactions

(4-Bromoisothiazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form isothiazole derivatives without the bromine substituent.

Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 4-bromoisothiazole-3-carboxylic acid, while substitution of the bromine atom can produce various substituted isothiazole derivatives .

科学研究应用

(4-Bromoisothiazol-3-yl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of (4-Bromoisothiazol-3-yl)methanol involves its interaction with various molecular targets and pathways. The isothiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The bromine atom and methanol group contribute to its reactivity and ability to form hydrogen bonds, influencing its biological activity .

相似化合物的比较

Similar Compounds

- (4-Chloroisothiazol-3-yl)methanol

- (4-Fluoroisothiazol-3-yl)methanol

- (4-Iodoisothiazol-3-yl)methanol

Uniqueness

(4-Bromoisothiazol-3-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

生物活性

(4-Bromoisothiazol-3-yl)methanol is a heterocyclic compound that has garnered attention in various fields of research due to its notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

- Molecular Formula : C₄H₄BrNOS

- Molecular Weight : 194.05 g/mol

- CAS Number : 24340-79-2

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound's mechanism often involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Case Study :

A study demonstrated that derivatives of isothiazole compounds, including this compound, showed potent activity against Staphylococcus aureus and Candida albicans, suggesting potential use in treating infections caused by these pathogens.

2. Antifungal Activity

The compound has also been evaluated for its antifungal properties. In vitro assays revealed that this compound inhibits the growth of several pathogenic fungi.

Data Table: Antifungal Activity

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

| Trichophyton rubrum | 16 µg/mL |

The biological activity of this compound can be attributed to its ability to interfere with vital cellular processes in microorganisms. This includes:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cell wall synthesis and metabolism.

- Membrane Disruption : It can disrupt the integrity of microbial cell membranes, leading to cell lysis.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a potential lead compound in drug development. Its derivatives are being synthesized to enhance efficacy and reduce toxicity.

1. Pharmaceutical Intermediate

The compound serves as a building block for synthesizing more complex heterocyclic structures with enhanced biological properties. Research is ongoing to evaluate its potential as an intermediate in the development of new pharmaceuticals targeting infectious diseases and cancer .

2. Agricultural Applications

Due to its antifungal properties, this compound is also being investigated for use in agricultural fungicides, aiming to protect crops from fungal infections without harming beneficial organisms.

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Antifungal Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Bromine substitution enhances reactivity |

| (4-Chloroisothiazol-3-yl)methanol | Moderate | Low | Less reactive due to chlorine |

| (4-Fluoroisothiazol-3-yl)methanol | High | Moderate | Fluorine increases lipophilicity |

Future Directions

Research on this compound is expanding into various domains:

- Synthetic Modifications : Ongoing studies aim to modify the compound's structure to improve its biological activity and selectivity.

- Clinical Trials : Future clinical trials will help assess the safety and efficacy of this compound in treating specific infections.

- Environmental Impact Studies : Investigating the environmental effects of using this compound in agriculture will be crucial for sustainable practices.

属性

IUPAC Name |

(4-bromo-1,2-thiazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNOS/c5-3-2-8-6-4(3)1-7/h2,7H,1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBABAKFOIEMHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)CO)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24340-79-2 |

Source

|

| Record name | (4-bromo-1,2-thiazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。